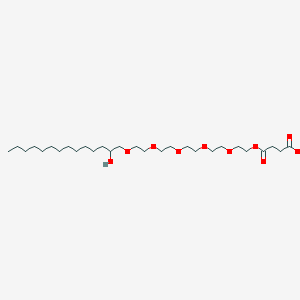
2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one is a chemical compound known for its diverse applications in scientific research. This compound belongs to the class of flavonoids, which are known for their antioxidant properties and potential therapeutic benefits.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one typically involves the condensation of 2-chlorophenyl derivatives with appropriate flavonoid precursors. The reaction conditions often include the use of catalysts such as acids or bases to facilitate the condensation reaction. The process may also involve steps like methylation and hydroxylation to introduce the methoxy and hydroxy groups, respectively.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly.
化学反応の分析
Types of Reactions
2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in many biological processes.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex flavonoid derivatives.
Biology: Studied for its antioxidant properties and potential to protect cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
作用機序
The mechanism of action of 2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: It may inhibit enzymes involved in inflammatory pathways, reducing inflammation.
Cell Signaling: The compound can modulate cell signaling pathways, leading to effects such as apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
2-(2-Chlorophenyl)-5,7-dihydroxy-4H-1-benzopyran-4-one: Lacks the methoxy group, which may affect its biological activity.
2-(2-Chlorophenyl)-5-hydroxy-3-methoxy-4H-1-benzopyran-4-one: Lacks one hydroxy group, potentially altering its antioxidant properties.
2-(2-Chlorophenyl)-3-methoxy-4H-1-benzopyran-4-one: Lacks both hydroxy groups, which may significantly reduce its biological activity.
Uniqueness
2-(2-Chlorophenyl)-5,7-dihydroxy-3-methoxy-4H-1-benzopyran-4-one is unique due to the presence of both methoxy and hydroxy groups, which contribute to its potent antioxidant and therapeutic properties. The combination of these functional groups allows for a wide range of chemical reactions and biological activities, making it a valuable compound in various fields of research.
特性
CAS番号 |
95055-78-0 |
|---|---|
分子式 |
C16H11ClO5 |
分子量 |
318.71 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-5,7-dihydroxy-3-methoxychromen-4-one |
InChI |
InChI=1S/C16H11ClO5/c1-21-16-14(20)13-11(19)6-8(18)7-12(13)22-15(16)9-4-2-3-5-10(9)17/h2-7,18-19H,1H3 |
InChIキー |
APRMGMYWXFFGOK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




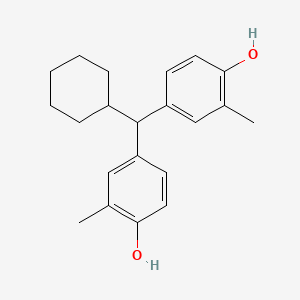
![1-(5-Ethylbicyclo[2.2.1]heptan-2-yl)cyclohexan-1-ol](/img/structure/B14357430.png)
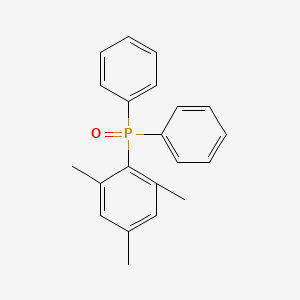
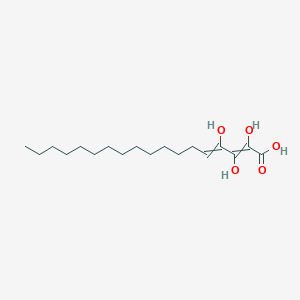


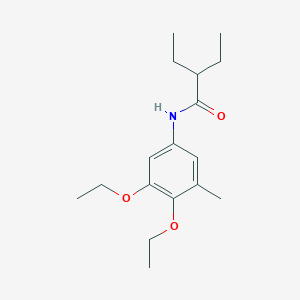
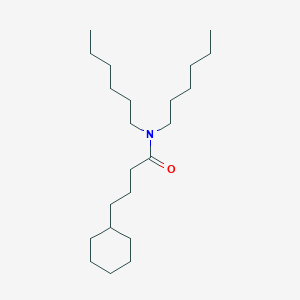
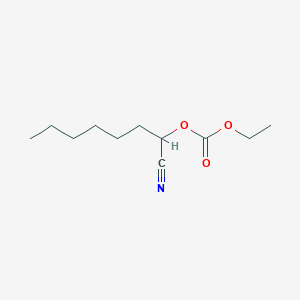
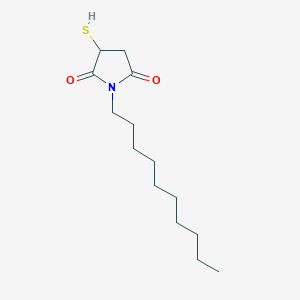
![1-[4-(Methylamino)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14357500.png)
